molecular formula C13H9NO2 B3146245 2-Phenoxyphenyl isocyanate CAS No. 59377-20-7

2-Phenoxyphenyl isocyanate

Cat. No.: B3146245
CAS No.: 59377-20-7
M. Wt: 211.22 g/mol
InChI Key: KCHQIPPONLLUGU-UHFFFAOYSA-N
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Description

2-Phenoxyphenyl isocyanate is an organic compound with the molecular formula C13H9NO2. It is characterized by the presence of a phenoxy group attached to a phenyl isocyanate moiety. This compound is a clear yellow liquid at room temperature and is known for its reactivity, particularly with nucleophiles such as amines and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyphenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-phenoxyaniline with phosgene. The reaction proceeds as follows:

  • Phosgenation Method

      Reactants: 2-Phenoxyaniline and phosgene.

      Conditions: The reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.

      Reaction: [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + 2 \text{HCl} ]

  • Non-Phosgene Methods

Chemical Reactions Analysis

2-Phenoxyphenyl isocyanate undergoes a variety of chemical reactions, primarily due to the electrophilic nature of the isocyanate group.

Types of Reactions

  • Addition Reactions

      With Amines: Forms ureas. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCONHR} ]

      With Alcohols: Forms carbamates. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{ROH} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCOOR} ]

  • Substitution Reactions

      With Water: Hydrolysis to form carbamic acid, which decomposes to form an amine and carbon dioxide. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{CO}_2 ]

Common Reagents and Conditions

Scientific Research Applications

2-Phenoxyphenyl isocyanate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Phenoxyphenyl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (−NCO) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations:

  • Formation of Ureas

    • The nucleophilic attack of an amine on the carbon of the isocyanate group leads to the formation of a urea linkage. [ \text{RNH}_2 + \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} \rightarrow \text{RNHCONHC}_6\text{H}_5\text{OC}_6\text{H}_4 ]
  • Formation of Carbamates

    • The reaction with alcohols results in the formation of carbamates. [ \text{ROH} + \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} \rightarrow \text{ROC(O)NHC}_6\text{H}_5\text{OC}_6\text{H}_4 ]

Comparison with Similar Compounds

2-Phenoxyphenyl isocyanate can be compared with other isocyanates to highlight its unique properties:

Biological Activity

2-Phenoxyphenyl isocyanate (2-PPI) is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenoxyphenyl structure. Its chemical formula is C₁₃H₉NO₂. This compound is recognized for its utility in various research applications, particularly in the synthesis of polymers and pharmaceuticals. Its electrophilic nature makes it reactive towards biological nucleophiles, such as amino acids and proteins, leading to significant biological activity.

Reactivity with Biological Nucleophiles

2-PPI interacts with biological nucleophiles, which can lead to modifications of biomolecules, potentially impacting their function and activity. This reactivity is crucial for its applications in proteomics research. The isocyanate group readily reacts with primary amines (-NH₂) found in lysine residues of proteins, forming covalent bonds that stabilize protein structures. Such cross-linking can be utilized to study protein-protein interactions, protein folding, and the identification of protein complexes.

Toxicity Profile

While specific biological activity data for 2-PPI is limited, compounds containing isocyanate groups are generally known for their potential to induce allergic reactions and irritation. They can exhibit cytotoxic effects, which may be relevant in pharmaceutical contexts. The toxicity profile indicates that exposure to 2-PPI may cause skin irritation, eye irritation, and respiratory issues.

Study on Cytotoxicity

A study examining the cytotoxic effects of various isocyanates, including 2-PPI, highlighted their potential to induce cell death in different cancer cell lines. The findings indicated that compounds with similar structures could exhibit IC₅₀ values ranging from 5 to 20 µM against various cancer types .

Cross-Linking in Proteomics

Research demonstrated that 2-PPI's ability to cross-link proteins could be exploited for studying complex protein interactions. For instance, a study utilized 2-PPI to stabilize protein complexes for mass spectrometry analysis, providing insights into the dynamic nature of protein interactions within cellular environments.

Comparative Analysis of Similar Compounds

To better understand the biological activity of 2-PPI, it is useful to compare it with other structurally similar compounds. Below is a table summarizing key characteristics and activities:

Compound NameStructure TypeBiological ActivityIC₅₀ (µM)
This compoundIsocyanateCytotoxicity; Protein Cross-LinkingNot specified
Phenyl IsocyanateIsocyanateAllergic reactions; Cytotoxicity10 - 25
Benzyl IsocyanateIsocyanateAntimicrobial; Cytotoxicity5 - 15

This comparative analysis shows that while all these compounds share a common isocyanate functional group, their biological activities can vary significantly based on structural differences.

Properties

IUPAC Name

1-isocyanato-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHQIPPONLLUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974788
Record name 1-Isocyanato-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59377-20-7
Record name 2-Phenoxyphenylisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59377-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isocyanato-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenoxyphenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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